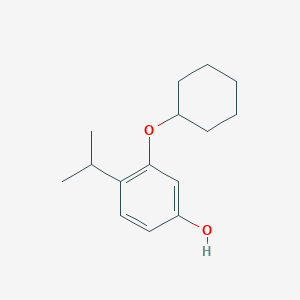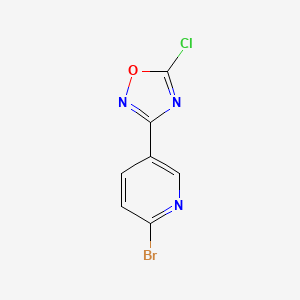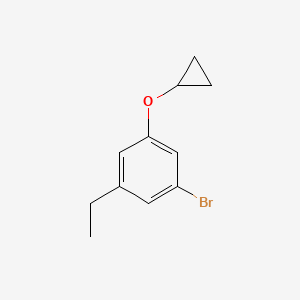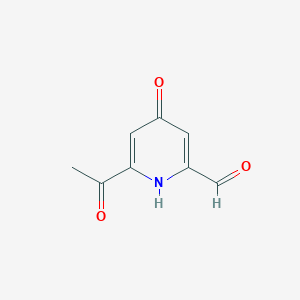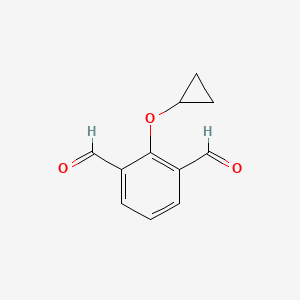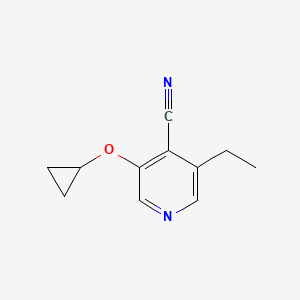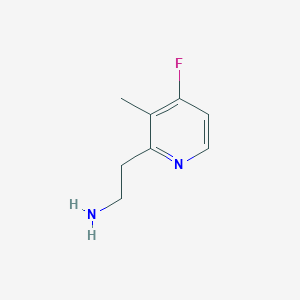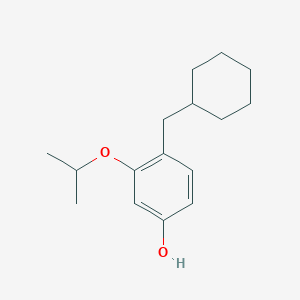
4-(Cyclohexylmethyl)-3-isopropoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexylmethyl)-3-isopropoxyphenol: is an organic compound characterized by a phenolic structure with a cyclohexylmethyl group at the 4-position and an isopropoxy group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethyl)-3-isopropoxyphenol typically involves the alkylation of a phenolic compound with cyclohexylmethyl and isopropoxy groups. One common method is the Friedel-Crafts alkylation, where cyclohexylmethyl chloride reacts with 3-isopropoxyphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Cyclohexylmethyl)-3-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: Cyclohexylmethyl alcohol derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
4-(Cyclohexylmethyl)-3-isopropoxyphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Cyclohexylmethyl)-3-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The cyclohexylmethyl and isopropoxy groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
4-(Cyclohexylmethyl)phenol: Lacks the isopropoxy group, resulting in different chemical and biological properties.
3-Isopropoxyphenol: Lacks the cyclohexylmethyl group, affecting its reactivity and applications.
4-(Cyclohexylmethyl)-3-methoxyphenol: Similar structure but with a methoxy group instead of an isopropoxy group, leading to variations in its chemical behavior.
Uniqueness: 4-(Cyclohexylmethyl)-3-isopropoxyphenol is unique due to the combination of cyclohexylmethyl and isopropoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C16H24O2 |
|---|---|
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
4-(cyclohexylmethyl)-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-12(2)18-16-11-15(17)9-8-14(16)10-13-6-4-3-5-7-13/h8-9,11-13,17H,3-7,10H2,1-2H3 |
Clé InChI |
LEWBQGSUOVOVQE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)O)CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)

